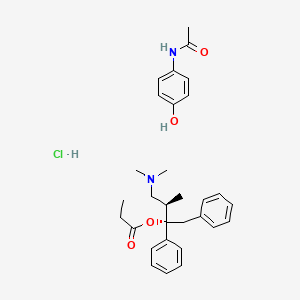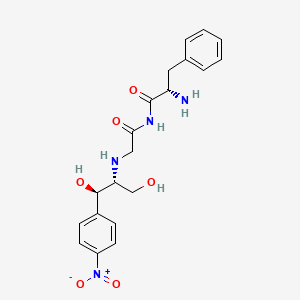
2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester is a member of quinolines.
Aplicaciones Científicas De Investigación
Antibacterial Activity : Compounds similar to 2-thiophenecarboxylic acid derivatives have been studied for their antibacterial properties. A study by Segawa et al. (1992) on [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and their esters showed that certain derivatives exhibited superior in vitro antibacterial activity and potent in vivo activity (Segawa et al., 1992).
Synthesis and Manufacturing : Bänziger et al. (2000) presented an efficient synthesis method for large-scale manufacturing of related compounds, highlighting their importance in pharmaceutical applications (Bänziger et al., 2000).
Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism : A study by Steinfeld et al. (2011) on a compound with a structure related to 2-thiophenecarboxylic acid derivatives demonstrated its potential as a muscarinic receptor antagonist and β2-adrenoceptor agonist (Steinfeld et al., 2011).
Synthesis of Derivatives for Pharmaceutical Applications : Research by Gyul'budagyan et al. (1971) and Kozlov et al. (2019) explored the synthesis of various derivatives of quinoline-6-carboxylic acids, which are structurally related to the compound , for potential pharmaceutical uses (Gyul'budagyan et al., 1971), (Kozlov et al., 2019).
Applications in Organic Synthesis : Studies have explored the use of these compounds in organic synthesis, demonstrating their versatility in forming various chemical structures, which can be useful in developing new pharmaceuticals (Kononov et al., 1988), (Lisovenko et al., 2016).
Synthesis of Novel Amides : Ruschak et al. (2016) synthesized new amides of 3-alkyl carboxylic acids of quinolin-4-ones, expanding the molecular diversity and potential pharmaceutical applications of these compounds (Ruschak et al., 2016).
Propiedades
Fórmula molecular |
C16H13NO3S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
Clave InChI |
MKZQTGYFCIZIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CS3 |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)







![(2r,3s,3As,11ar)-7-amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol](/img/structure/B1203333.png)



